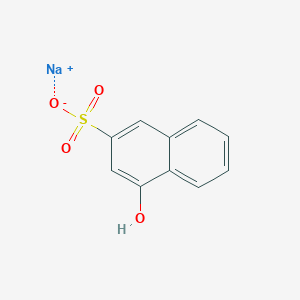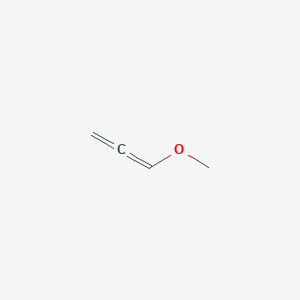
Acide 4-méthoxymandélique
Vue d'ensemble
Description
4-Methoxymandelic acid (4-MMA) is an organic compound belonging to the family of phenolic acids. It is an aromatic carboxylic acid that is widely used in various scientific and industrial applications. 4-MMA is an important intermediate for the synthesis of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been studied for its potential therapeutic and biochemical effects.
Applications De Recherche Scientifique
Analyse d'urine
L'acide 4-méthoxymandélique, également connu sous le nom d'acide vanillylmandélique (VMA), est utilisé dans l'analyse d'urine . Une méthode quantitative de chromatographie sur papier a été développée pour doser le VMA dans l'urine . Le VMA est extrait de l'urine acidifiée dans l'acétate d'éthyle, séparé des amines, des acides et des métabolites alcooliques interférents par chromatographie sur papier, et réagit avec la p-nitroaniline diazotée .
Propriétés antioxydantes
L'acide mandélique et ses dérivés, y compris l'this compound, ont été étudiés pour leurs propriétés antioxydantes . La capacité antioxydante de ces composés est déterminée par DPPH, FRAP, CUPRAC et ABTS . Les mécanismes sous-jacents aux propriétés antioxydantes sont décrits par les valeurs de calcul des méthodes BDE, IP, PDE, ETE et PA et référencés aux données expérimentales .
Caractérisation spectroscopique
L'this compound est utilisé en caractérisation spectroscopique . La thermochimie, les énergies HOMO/LUMO, les moments dipolaires, la distribution de charge, les fréquences IR, RAMAN, RMN, les longueurs de liaison et les angles ont été calculés en utilisant la méthode B3LYP et l'ensemble de base 6-311++G (d,p) .
Synthèse chimique
L'this compound est utilisé en synthèse chimique . C'est un dérivé de l'acide mandélique, qui est utilisé comme réactif dans la production de pénicillines semi-synthétiques, de céphalosporines et d'agents anti-obésité et antitumoraux
Mécanisme D'action
Target of Action
It has been studied in the context of its interaction with lignin peroxidase , suggesting that this enzyme could be a potential target. Lignin peroxidase is an enzyme involved in the breakdown of lignin, a complex organic polymer present in the cell walls of many plants.
Mode of Action
The mode of action of 4-Methoxymandelic acid involves its oxidation mediated by veratryl alcohol in the presence of lignin peroxidase . . This suggests that 4-Methoxymandelic acid might undergo a similar redox reaction mediated by veratryl alcohol and catalyzed by lignin peroxidase.
Result of Action
Its oxidation mediated by veratryl alcohol and lignin peroxidase suggests that it may play a role in redox reactions within the cell .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It has been reported that the mechanism of veratryl alcohol-mediated oxidation of 4-Methoxymandelic acid by lignin peroxidase has been studied by kinetic methods . This suggests that 4-Methoxymandelic acid may interact with certain enzymes such as lignin peroxidase in biochemical reactions.
Molecular Mechanism
It has been reported that the oxidation of 4-Methoxymandelic acid is mediated by veratryl alcohol in the presence of lignin peroxidase . This suggests that 4-Methoxymandelic acid may exert its effects at the molecular level through interactions with these biomolecules.
Propriétés
IUPAC Name |
2-hydroxy-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITECRQOOEQWFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909299 | |
| Record name | Hydroxy(4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10502-44-0 | |
| Record name | 4-Methoxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10502-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxymandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010502440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)




![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)